molecular formula C4H10NO5P B1674494 L-AP4 CAS No. 23052-81-5

L-AP4

Cat. No.: B1674494
CAS No.: 23052-81-5
M. Wt: 183.10 g/mol
InChI Key: DDOQBQRIEWHWBT-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Biochemical Analysis

    Biochemical Properties

    L-(+)-2-Amino-4-phosphonobutyric acid plays a significant role in biochemical reactions by acting as an agonist for group III metabotropic glutamate receptors. These receptors are primarily located on presynaptic terminals and function as both auto- and hetero-receptors, inhibiting the release of neurotransmitters . L-(+)-2-Amino-4-phosphonobutyric acid interacts with enzymes, proteins, and other biomolecules such as mGluR 4, mGluR 6, mGluR 7, and mGluR 8, with varying EC50 values . These interactions modulate synaptic transmission and neurotransmitter release, influencing various neural processes.

    Cellular Effects

    L-(+)-2-Amino-4-phosphonobutyric acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in the retina, L-(+)-2-Amino-4-phosphonobutyric acid has been shown to suppress synaptic transmission, thereby affecting visual signal processing . Additionally, it has been observed to inhibit calcium currents and synaptic transmission in olfactory bulb neurons . These effects highlight the compound’s role in regulating neural activity and cellular communication.

    Molecular Mechanism

    The molecular mechanism of L-(+)-2-Amino-4-phosphonobutyric acid involves its binding interactions with group III metabotropic glutamate receptors. By acting as an agonist, it activates these receptors, leading to the inhibition of adenylyl cyclase and subsequent suppression of synaptic transmission . This mechanism is crucial for understanding how L-(+)-2-Amino-4-phosphonobutyric acid modulates neural activity and contributes to its therapeutic potential in conditions such as Parkinson’s disease and epilepsy.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of L-(+)-2-Amino-4-phosphonobutyric acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound can produce complex behavioral effects in rodent models of Parkinson’s disease when administered over several days .

    Dosage Effects in Animal Models

    The effects of L-(+)-2-Amino-4-phosphonobutyric acid vary with different dosages in animal models. For example, intrathecal administration of the compound in rats has been shown to increase the paw withdrawal threshold in a dose-dependent manner, indicating its potential for pain modulation . High doses of L-(+)-2-Amino-4-phosphonobutyric acid may lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

    Metabolic Pathways

    L-(+)-2-Amino-4-phosphonobutyric acid is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as a specific agonist for group III metabotropic glutamate receptors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

    Transport and Distribution

    The transport and distribution of L-(+)-2-Amino-4-phosphonobutyric acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific receptors and transporters, which facilitate its movement across cellular compartments . Understanding these processes is crucial for optimizing the compound’s efficacy in research and therapeutic applications.

    Subcellular Localization

    L-(+)-2-Amino-4-phosphonobutyric acid exhibits specific subcellular localization, which affects its activity and function. For instance, the compound is localized to the postsynaptic dendritic part of ON-type bipolar cells in the retina, where it plays a role in visual signal processing . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended cellular compartments.

    Preparation Methods

    • The synthetic route to L-AP4 involves chemical synthesis.
    • Reaction conditions and specific industrial production methods are not widely documented in the literature.
  • Chemical Reactions Analysis

    • L-AP4 can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • The major products formed from these reactions remain an area of ongoing research.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • L-AP4’s uniqueness lies in its selective activation of mGluR Group III receptors.
    • Similar compounds include D-AP4, which shares structural features but may have distinct effects.

    Properties

    IUPAC Name

    (2S)-2-amino-4-phosphonobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDOQBQRIEWHWBT-VKHMYHEASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CP(=O)(O)O)C(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(CP(=O)(O)O)[C@@H](C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H10NO5P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30945733
    Record name (2S)-2-Amino-4-phosphonobutanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30945733
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    23052-81-5
    Record name (2S)-2-Amino-4-phosphonobutanoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=23052-81-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Amino-4-phosphonobutyric acid, (S)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (2S)-2-Amino-4-phosphonobutanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30945733
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name L(+)-2-Amino-4-phosphonobutyric acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    L-AP4
    Reactant of Route 2
    L-AP4
    Reactant of Route 3
    L-AP4
    Reactant of Route 4
    L-AP4
    Reactant of Route 5
    L-AP4
    Reactant of Route 6
    L-AP4

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.